2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a piperidine ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid typically involves the nucleophilic substitution of a suitable precursor with fluorinating agents. One common method includes the reaction of 2,2-difluoropropanoic acid with 4-methylpiperidine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions include fluorinated alcohols, amines, and substituted piperidines .
Scientific Research Applications
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine: A structurally similar compound with an amine group instead of a carboxylic acid group.
Fluoropyridines: Compounds containing fluorine atoms and pyridine rings, used in similar applications.
Uniqueness: 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid is unique due to its specific combination of fluorine atoms and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H15F2NO2 |
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Molecular Weight |
207.22 g/mol |
IUPAC Name |
2,2-difluoro-3-(4-methylpiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H15F2NO2/c1-7-2-4-12(5-3-7)6-9(10,11)8(13)14/h7H,2-6H2,1H3,(H,13,14) |
InChI Key |
GWRIJPWWHDGEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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